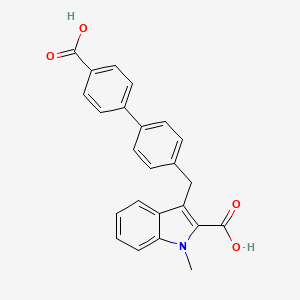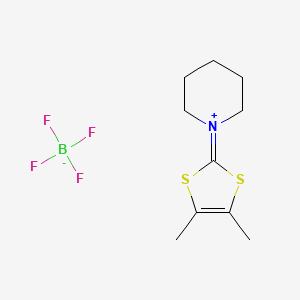
3,5-Dichlorofolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichlorofolic acid is a chemical compound that belongs to the class of chlorinated folic acids It is characterized by the presence of two chlorine atoms attached to the folic acid molecule at the 3rd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorofolic acid typically involves the chlorination of folic acid. One common method is the reaction of folic acid with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 5th positions. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The process is optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorofolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated derivatives with higher oxidation states.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and aminated derivatives of folic acid, which can have distinct chemical and biological properties .
Scientific Research Applications
3,5-Dichlorofolic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and its role in enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dichlorofolic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in folate metabolism, leading to disruptions in DNA and RNA synthesis. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzamide: Similar in structure but lacks the folic acid moiety.
3,5-Dichlorobenzoyl chloride: Used in the synthesis of various benzamide derivatives.
3,5-Dichloronitrobenzene: A precursor in the synthesis of other chlorinated compounds.
Uniqueness
3,5-Dichlorofolic acid is unique due to its dual chlorination on the folic acid molecule, which imparts distinct chemical and biological properties. Its ability to inhibit folate-dependent enzymes sets it apart from other chlorinated compounds, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H17Cl2N7O6 |
|---|---|
Molecular Weight |
510.3 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-2,6-dichlorobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H17Cl2N7O6/c20-9-3-7(23-5-8-6-24-15-14(25-8)17(32)28-19(22)27-15)4-10(21)13(9)16(31)26-11(18(33)34)1-2-12(29)30/h3-4,6,11,23H,1-2,5H2,(H,26,31)(H,29,30)(H,33,34)(H3,22,24,27,28,32)/t11-/m0/s1 |
InChI Key |
TXBRFSWIBNUELE-NSHDSACASA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


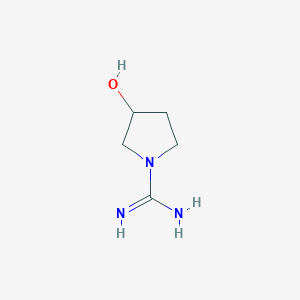
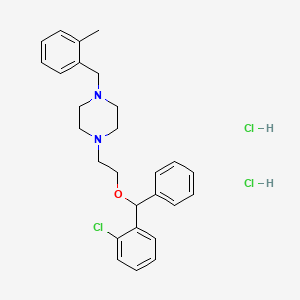
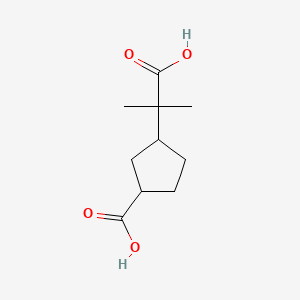
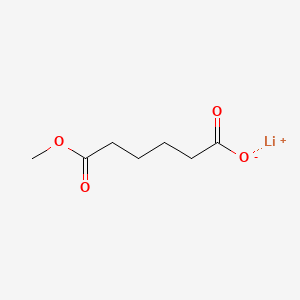
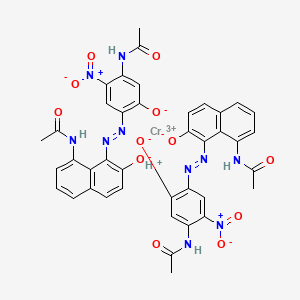
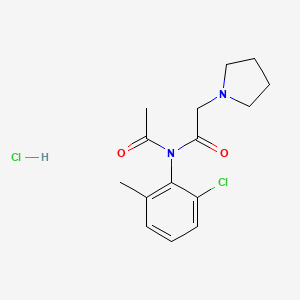
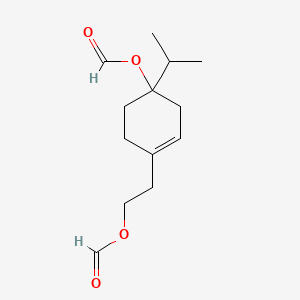

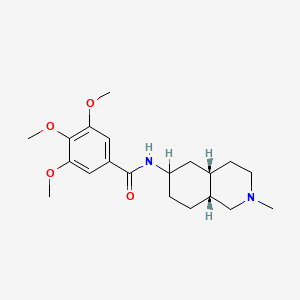
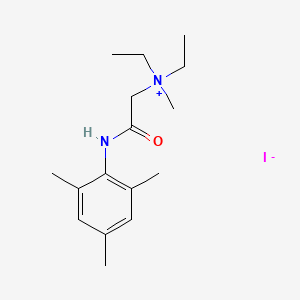
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)
